2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde
Description
Properties
Molecular Formula |
C20H23N3O4 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]acetaldehyde |
InChI |
InChI=1S/C20H23N3O4/c24-10-7-13-5-8-22(9-6-13)15-1-2-16-14(11-15)12-23(20(16)27)17-3-4-18(25)21-19(17)26/h1-2,10-11,13,17H,3-9,12H2,(H,21,25,26) |
InChI Key |
VRTXAVUPFKTNAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCC(CC4)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoindolinone Intermediate
- The isoindolinone ring is formed by cyclization of appropriate phthalimide derivatives.
- The 2-(2,6-dioxopiperidin-3-yl) substituent is introduced via amide bond formation or nucleophilic substitution on the isoindolinone core.
- Typical reagents include chloromethylene dimethylammonium chloride for chlorination and amidine formation, followed by hydrolysis steps to yield aldehyde intermediates.
Piperidine Ring Functionalization
Introduction of the Acetaldehyde Group
- The acetaldehyde function at the 4-position of the piperidine ring is introduced by selective oxidation of the corresponding hydroxymethyl intermediate or direct formylation.
- Oxidants such as pyridinium chlorochromate (PCC) or Swern oxidation conditions are employed to convert primary alcohols to aldehydes.
- Alternatively, formylation can be achieved by reaction with formylating agents under controlled conditions.
Representative Synthesis Route Summary
Analytical Data and Characterization
- The final compound typically exhibits a molecular formula of C19H21N3O4 with a molecular weight of approximately 355.4 g/mol.
- Purity is generally confirmed by HPLC, with typical purity above 95%.
- Structural confirmation is achieved by NMR spectroscopy, showing characteristic aldehyde proton signals around 9-10 ppm and carbonyl carbons in the 170-180 ppm range.
- Mass spectrometry confirms the molecular ion peak consistent with the formula.
- Chromatographic techniques such as flash chromatography on silica gel using methanol/dichloromethane mixtures are used for purification.
Comparative Perspectives from Literature
- The synthetic approach aligns with methodologies described in patents and publications related to isoindole-imide derivatives, which emphasize the importance of selective functional group transformations and stereochemical control.
- Variations in the synthetic route may include different protecting groups or alternative oxidation methods depending on the scale and desired purity.
- The use of enantiomerically pure intermediates is critical for biological activity and is achieved by chiral starting materials or resolution techniques.
The preparation of This compound involves a multi-step synthesis centered on constructing the isoindolinone and piperidine frameworks, followed by selective introduction of the aldehyde group. The process requires careful control of reaction conditions, choice of reagents, and purification strategies to achieve high purity and yield. The methodologies are consistent with advanced heterocyclic synthesis techniques reported in patents and specialized chemical literature.
Chemical Reactions Analysis
Aldehyde-Specific Reactions
The terminal aldehyde group serves as a primary electrophilic site, enabling nucleophilic additions and condensations:
Isoindolinyl-Diketone Reactivity
The 1-oxo-isoindolinyl and 2,6-dioxopiperidyl groups participate in keto-enol tautomerism and Michael additions:
Piperidyl Modifications
The piperidine rings undergo alkylation and ring-opening reactions:
Table: Representative Synthetic Pathways
Stability and Degradation
Critical stability parameters under physiological conditions:
| Condition | Observation | Implication |
|---|---|---|
| Aqueous pH 7.4 | Aldehyde oxidizes to carboxylic acid over 24h | Limits in vivo half-life; requires prodrug forms. |
| UV Exposure | Diketone photodegradation | Requires light-protected storage. |
| Thermal Stress (60°C) | Piperidine ring decomposition | Stability compromised above 50°C. |
Mechanistic Insights
-
Aldehyde Reactivity : The aldehyde’s electrophilicity is modulated by adjacent electron-withdrawing groups (e.g., isoindolinyl-diketone), enhancing its reactivity toward amines and thiols .
-
Diketone Dynamics : The 2,6-dioxopiperidyl group undergoes reversible enolization, enabling pH-dependent reactivity .
Scientific Research Applications
2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Solubility and Bioavailability
- Target Compound : The acetaldehyde group may reduce polarity compared to analogues with hydroxyl or carboxylic acid substituents (e.g., prop-1-ol in or acetic acid in ). This could enhance membrane permeability but reduce aqueous solubility.
- PEG-Modified Analogue : The extended PEG chain drastically increases hydrophilicity, likely improving solubility but limiting blood-brain barrier penetration.
- Fluorinated Derivative : The 6-fluoro substitution and additional piperidine ring may enhance binding specificity to hydrophobic enzyme pockets, as seen in kinase inhibitors.
Reactivity and Stability
- The acetaldehyde moiety in the target compound is prone to oxidation or nucleophilic addition, which could limit stability in vivo compared to saturated or aromatic side chains (e.g., hex-5-ynoic acid in ).
Research Findings and Gaps
- Key Similarities : All analogues share the dioxopiperidyl-isoindolinyl scaffold, critical for proteasome-mediated protein degradation or enzyme inhibition.
- Key Differences : Substituents at the 4-piperidyl position dictate solubility, stability, and target engagement. For example, the PEG chain in prioritizes solubility, while the acetaldehyde in the target compound favors reactivity.
- Gaps: No in vitro or in vivo data for the target compound are available in the provided evidence. Further studies should assess its alkylating/carbamoylating activity (per ’s framework ) and compare degradation efficiency against analogues like or .
Biological Activity
The compound 2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C18H21N3O5
Molecular Weight: 359.376 g/mol
CAS Number: Not specifically listed but related compounds exist under various CAS numbers.
The compound features a unique structure that includes a piperidine ring and isoindoline moiety, which are often associated with various biological activities, including anti-inflammatory and anticancer properties.
Anti-inflammatory Properties
One of the notable biological activities of this compound is its ability to reduce levels of Tumor Necrosis Factor-alpha (TNFα) . TNFα is a cytokine involved in systemic inflammation and is implicated in numerous disease states. Research indicates that derivatives of this compound can inhibit TNFα production, thereby potentially alleviating inflammatory conditions .
Cytotoxicity
Studies have shown that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines. For instance, isoindole derivatives have been reported to induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Antimicrobial Activity
Preliminary data suggest that this compound may possess antimicrobial properties. Its structural components allow for interaction with bacterial cell membranes or metabolic pathways, leading to inhibition of growth .
Synthesis
The synthesis of This compound typically involves multi-step organic reactions including:
- Formation of the Isoindoline Core: This is achieved through cyclization reactions involving appropriate precursors.
- Piperidine Ring Construction: The introduction of the piperidine moiety is critical for enhancing biological activity.
- Aldehyde Functionalization: The final step involves the introduction of the acetaldehyde group, which can influence pharmacological properties.
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation and cyclization. A representative method (e.g., refluxing with acetic acid and sodium acetate) is described in , followed by recrystallization from DMF/acetic acid. Optimization can employ factorial design of experiments (DOE) to systematically evaluate variables like temperature, catalyst loading, and solvent ratios, minimizing trial-and-error approaches .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Key techniques include:
- NMR : For confirming molecular structure and substituent positions.
- HPLC-MS : To assess purity and detect trace impurities.
- X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., used X-ray for analogous structures).
Combining these ensures comprehensive characterization .
Q. What safety precautions are critical during the handling and storage of this compound?
- Methodological Answer : While direct safety data for this compound is unavailable, general protocols for aldehydes and piperidine derivatives apply:
- Use fume hoods to avoid inhalation (refer to for analogous compounds).
- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.
- Conduct stability studies under varying pH and temperature conditions to identify degradation pathways .
Advanced Research Questions
Q. How can computational chemistry tools predict and resolve synthetic challenges such as unwanted byproducts or low yields?
- Methodological Answer : Quantum mechanical methods (e.g., density functional theory, DFT) model transition states to identify competing pathways. For example, highlights ICReDD’s approach, integrating quantum calculations with experimental data to optimize conditions (e.g., solvent polarity, catalyst choice) and suppress side reactions. Machine learning algorithms can further refine predictions using historical reaction datasets .
Q. What strategies address contradictory data in polymorph screening, and how do different polymorphs impact chemical reactivity?
- Methodological Answer : Contradictions often arise from variations in crystallization conditions (solvent, cooling rate). To resolve:
- Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) (as in ) to differentiate polymorphs.
- Apply statistical design of experiments (DOE) to map polymorph stability regions ( ).
Polymorphs may alter solubility (e.g., bioavailability in drug candidates) or thermal stability, necessitating controlled crystallization protocols .
Q. How can AI-driven process simulation enhance the scalability of synthesizing this compound?
- Methodological Answer : Platforms like COMSOL Multiphysics ( ) integrate AI for real-time optimization of reaction parameters (e.g., flow rates in continuous reactors). Smart laboratories automate DOE execution, using feedback loops to adjust variables (e.g., residence time, stoichiometry) dynamically. This reduces batch-to-batch variability and accelerates scale-up .
Q. What experimental frameworks are recommended for analyzing degradation pathways under oxidative or hydrolytic stress?
- Methodological Answer :
- Forced degradation studies : Expose the compound to accelerated conditions (e.g., H₂O₂ for oxidation, HCl/NaOH for hydrolysis).
- LC-MS/MS : Monitor degradation products and propose pathways via fragmentation patterns.
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.
’s approach to bioactive extract stability can be adapted .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in reported synthetic yields across studies?
- Methodological Answer :
- Replicate experiments using identical conditions (solvent purity, equipment calibration).
- Perform sensitivity analysis to identify critical variables (e.g., trace moisture in ’s acetic acid reflux).
- Cross-validate with orthogonal techniques (e.g., NMR vs. HPLC for yield quantification) .
Q. What statistical methods validate the reproducibility of complex multi-step syntheses?
- Methodological Answer :
- Nested ANOVA : Assess variability between batches and within steps (e.g., cyclization vs. purification).
- Multivariate analysis : Correlate intermediate purity metrics (HPLC area%) with final product quality.
’s factorial design principles ensure robustness in process validation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
